2,2-Diaminohexafluoropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111183. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

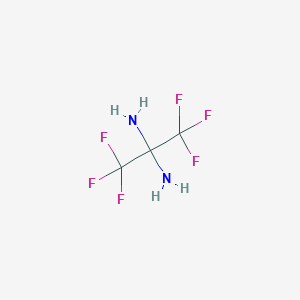

Structure

3D Structure

Properties

CAS No. |

1737-80-0 |

|---|---|

Molecular Formula |

C3H4F6N2 |

Molecular Weight |

182.07 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoropropane-2,2-diamine |

InChI |

InChI=1S/C3H4F6N2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H2 |

InChI Key |

NAIPMAOGJXOHIF-UHFFFAOYSA-N |

SMILES |

C(C(F)(F)F)(C(F)(F)F)(N)N |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(N)N |

Other CAS No. |

1737-80-0 |

Pictograms |

Flammable; Irritant |

Synonyms |

1,1,1,3,3,3-hexafluoropropane-2,2-diamine |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Diaminohexafluoropropane and Its Derivatives

Monomer for Polyimide Synthesis

A primary application of 2,2-Diaminohexafluoropropane and its derivatives is in the synthesis of fluorinated polyimides. titech.ac.jpmdpi.com These polymers are known for their excellent thermal stability, mechanical properties, and desirable optical and dielectric characteristics. mdpi.comnih.gov

Fluorinated polyimides are often prepared from the polycondensation of an aromatic dianhydride, such as 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), with an aromatic diamine. titech.ac.jpmdpi.com The incorporation of the hexafluoroisopropylidene group (–C(CF₃)₂–) from monomers like this compound (often referred to as 6FpDA in polymer literature) into the polyimide backbone leads to several beneficial properties. bohrium.comrsc.orgacs.org These include:

High Optical Transparency and Colorlessness : The bulky, electron-withdrawing CF₃ groups disrupt intermolecular charge transfer complex (CTC) formation, which is a primary cause of color in aromatic polyimides. mdpi.comnih.gov This makes them suitable for optoelectronic applications. titech.ac.jpnih.gov

Low Dielectric Constant : The high free volume created by the CF₃ groups and the low polarizability of the C-F bond result in polymers with low dielectric constants, which is crucial for microelectronics applications. mdpi.comnih.gov

Enhanced Solubility : The fluorine-containing groups often improve the solubility of the resulting polyimides in organic solvents, facilitating their processing. google.com

Low Water Absorption : The hydrophobic nature of the fluorinated groups leads to polyimides with low moisture uptake. mdpi.com

These properties make 6FDA-based polyimides valuable for applications such as flexible displays, optical waveguides, and advanced electronic packaging. titech.ac.jpmdpi.comnih.gov

Crosslinking Agent

Crosslinking involves the formation of chemical bonds between polymer chains to create a three-dimensional network, which enhances the material's properties. sigmaaldrich.com Diamines like this compound can function as crosslinking agents. sigmaaldrich.comnih.gov The two amine groups can react with functional groups on different polymer chains, such as carboxylic acid or epoxy groups, to link them together. nih.govrevmaterialeplastice.ro This process can improve the mechanical strength, thermal stability, and chemical resistance of the polymer. sigmaaldrich.comrevmaterialeplastice.ro For example, it can be used to stabilize the structure of biomaterials or to cure thermosetting resins. sigmaaldrich.comnih.gov

Precursor for Schiff Bases

As detailed in Section 2.2.1, this compound is a precursor for synthesizing Schiff bases. wikipedia.org These compounds are important ligands in coordination chemistry, forming stable complexes with various metal ions. wikipedia.orgresearchgate.net Chiral Schiff base-metal complexes have been instrumental as catalysts in asymmetric synthesis. wikipedia.org They have also been investigated for their potential antimicrobial, antiviral, and anticancer activities. wikipedia.org

Role in Energetic Materials

This compound is utilized in the synthesis of energetic materials. energetic-materials.org.cndtic.mil It serves as a starting material for producing polynitro aza-fused bicyclic compounds, which are high-density energetic materials. energetic-materials.org.cn The condensation of the diamine with glyoxal, followed by multi-step nitration, yields compounds like 2,4,6,8-tetranitrate-3,3,7,7-tetra-trifluoromethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane. energetic-materials.org.cn The introduction of trifluoromethyl groups can increase the density and detonation performance while potentially reducing sensitivity compared to non-fluorinated analogues. energetic-materials.org.cn

Computational and Theoretical Investigations of 2,2 Diaminohexafluoropropane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and conformational landscape of molecules. researchgate.net For 2,2-Diaminohexafluoropropane, DFT calculations can provide fundamental insights into its geometry, bond characteristics, and electronic properties.

The molecular conformation of this compound is largely dictated by the steric and electronic interactions between the two trifluoromethyl (CF₃) groups and the two amino (NH₂) groups attached to the central carbon atom. DFT optimization would likely reveal a staggered conformation to minimize steric repulsion between the bulky CF₃ groups and the amino groups. The rotational barrier around the C-C bonds would also be a key parameter obtainable from DFT calculations, influencing the molecule's flexibility.

The introduction of fluorine atoms significantly impacts the bond lengths and angles. Based on DFT studies of similar fluorinated alkanes and amines, the C-F and C-N bond lengths in this compound can be estimated. smu.eduacs.org The C-C bonds are expected to be slightly elongated due to the steric strain imposed by the six fluorine atoms. The C-F bonds will be shorter and stronger compared to C-H bonds, a typical feature of organofluorine compounds. smu.edu The C-N bond length may also be influenced by the electron-withdrawing nature of the adjacent trifluoromethyl groups.

Table 1: Estimated Bond Lengths and Angles for this compound Based on DFT Calculations of Analogous Compounds

| Bond/Angle | Estimated Value | Reference for Analogy |

| C-C Bond Length | ~1.54 - 1.58 Å | researchgate.netresearchgate.net |

| C-F Bond Length | ~1.33 - 1.35 Å | smu.eduresearchgate.net |

| C-N Bond Length | ~1.45 - 1.49 Å | nist.govutrgv.edu |

| F-C-F Angle | ~107 - 109° | |

| C-C-N Angle | ~109 - 112° | |

| N-C-N Angle | ~110 - 114° |

Note: These values are estimations based on computational data for structurally related molecules and are not from direct experimental or computational analysis of this compound.

DFT calculations also allow for the determination of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The significant electronegativity of the fluorine atoms is expected to lower the energy of both the HOMO and LUMO, rendering the molecule less susceptible to oxidation but potentially more reactive towards strong nucleophiles at the central carbon. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Quantum Chemical Modeling of Reactivity Pathways

Quantum chemical modeling, often employing DFT, is instrumental in elucidating the mechanisms and energetics of chemical reactions. nih.gov For this compound, these models can predict its reactivity towards various reagents.

The two amino groups provide nucleophilic and basic sites, while the central carbon atom, bonded to two electron-withdrawing CF₃ groups, is highly electrophilic. This electronic setup suggests a rich and complex reactivity profile.

One of the primary reactivity pathways for gem-difluoroalkanes involves nucleophilic substitution. nih.govbeilstein-journals.org In the case of this compound, a nucleophile could attack the central carbon atom. However, the presence of two amino groups might complicate this, as they can also act as leaving groups or participate in intramolecular reactions. Computational modeling can help to determine the activation barriers for different nucleophilic attack scenarios and leaving group propensities.

Furthermore, the amino groups can be protonated in acidic conditions. Modeling the proton affinity at different sites can provide insights into the basicity of the molecule. The reactivity of the protonated species would also be a subject of interest for computational investigation.

Molecular Dynamics Simulations for Interfacial Interactions

At a water-air interface, it is plausible that this compound would orient itself with the hydrophilic amino groups interacting with the water phase and the hydrophobic trifluoromethyl groups pointing towards the air. pnas.orgmdpi.com MD simulations could quantify this preferential orientation and the resulting surface tension modifications. The simulations would involve placing a number of this compound molecules in a simulation box with a water slab and observing their behavior over time.

In a non-polar solvent, the amino groups might lead to aggregation through hydrogen bonding, forming reversed micelle-like structures. MD simulations can be used to explore the potential for self-assembly and the structure of any aggregates formed. pnas.org The "mutual phobicity" between fluorinated and hydrocarbon chains is a known phenomenon that drives self-assembly, and a similar principle could apply here with the polar amino groups and the fluorinated alkyl groups. pnas.org

The interaction of this compound with solid surfaces is another area where MD simulations could provide valuable information. For instance, its adsorption on a metal or polymer surface could be simulated to understand the binding mechanisms and the structure of the adsorbed layer. This is particularly relevant for applications in surface modification and coatings. The force fields used in these simulations would need to be carefully parameterized to accurately describe the interactions of the fluorinated and amino moieties. nih.gov

Applications of 2,2 Diaminohexafluoropropane in Polymer Chemistry

Role as a Monomer in High-Performance Polymer Synthesis

2,2-Diaminohexafluoropropane, more systematically named 2,2-bis(4-aminophenyl)hexafluoropropane (B111133) (commonly abbreviated as 6FpDA or BAHF), serves as an aromatic diamine monomer in polycondensation reactions. It is a cornerstone in the creation of fluorinated polyimides and polyamides. The presence of the two trifluoromethyl (-CF3) groups is the key to its utility. These bulky, electron-withdrawing groups introduce several beneficial effects:

Disruption of Chain Packing: The bulky nature of the -C(CF3)2- group hinders the dense packing of polymer chains. This increases the fractional free volume (FFV) within the material. nasa.govcsic.es

Reduced Intermolecular Interactions: The fluorine atoms lower the polarizability of the monomer, which in turn weakens intermolecular forces and charge-transfer complex (CTC) formation between polymer chains. ossila.com

Enhanced Solubility: The combination of disrupted packing and reduced interactions significantly improves the solubility of the resulting polymers in organic solvents, a major advantage for processing and fabrication into films and coatings. doi.orgkpi.ua

These characteristics make 6FpDA an essential ingredient for producing polymers that meet the stringent requirements of advanced technological applications. researchgate.net

Polyimide Synthesis and Structure-Property Relationships

Fluorinated polyimides are synthesized via a two-step polycondensation reaction. First, an aromatic diamine, such as 2,2-bis(4-aminophenyl)hexafluoropropane (6FpDA), is reacted with an aromatic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). This step forms a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, a process that involves cyclodehydration to form the stable imide rings. sci-hub.se

The properties of the final polyimide are a direct consequence of the specific combination of the diamine and dianhydride monomers used. The hexafluoroisopropylidene group from 6FpDA plays a pivotal role in defining these structure-property relationships.

Influence of this compound and its Analogs on Polymer Thermal Stability

The introduction of the -C(CF3)2- group into the polyimide backbone has a profound effect on its thermal properties. While the inclusion of flexible linkages can sometimes decrease thermal stability, the rigidity and strong C-F bonds associated with the hexafluoroisopropylidene group help maintain high thermal resistance. doi.org The resulting polyimides exhibit high glass transition temperatures (Tg), often exceeding 300°C, and excellent thermal stability, with decomposition temperatures (Td) typically above 450°C. doi.orgresearchgate.net This makes them suitable for applications requiring long-term performance at elevated temperatures.

Table 1: Thermal Properties of Polyimides Derived from 2,2-bis(4-aminophenyl)hexafluoropropane (6FpDA)

| Dianhydride Monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Reference |

|---|---|---|---|

| 9,9-bis(trifluoromethyl)xanthene-tetracarboxylic dianhydride (6FXDA) | 262-275°C | 468-499°C | doi.org |

| Pyromellitic Dianhydride (PMDA) | >420°C | Not specified | kpi.ua |

| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (B1165640) (6FDA) | 330-363°C | 436-500°C (10% loss) | researchgate.net |

Impact on Dielectric Properties of Fluorinated Polyimides

For applications in microelectronics, such as insulating layers and packaging for integrated circuits, materials with a low dielectric constant (k) are essential to minimize signal delay and cross-talk. nasa.gov Polyimides derived from 6FpDA are highly sought after for these applications. The fluorine atoms are highly electronegative, creating strong, non-polarizable C-F bonds. This, combined with the increased free volume from the bulky -C(CF3)2- group which reduces the number of polarizable groups per unit volume, significantly lowers the dielectric constant of the material. nasa.govresearchgate.net Polyimides based on 6FpDA can achieve dielectric constants as low as 2.50 at 10 GHz. google.com

Table 2: Dielectric Properties of Polyimides Derived from 2,2-bis(4-aminophenyl)hexafluoropropane (6FpDA)

| Dianhydride Monomer | Dielectric Constant (k) | Frequency | Reference |

|---|---|---|---|

| 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 2.50 | 10 GHz | google.com |

| 9,9-bis(trifluoromethyl) xanthene-tetracarboxylic dianhydride (6FXDA) | 2.36–2.52 | 1 MHz | doi.org |

| Various Dianhydrides | 2.72–3.12 | 1000 kHz | researchgate.net |

Tailoring Optical Transparency and Colorless Properties of Polyimides

Traditional aromatic polyimides are often yellow or brown due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). The bulky, electron-withdrawing -C(CF3)2- group in 6FpDA effectively disrupts the planar stacking of the aromatic rings, inhibiting the formation of these CTCs. researchgate.net This structural disruption results in polyimide films that are essentially colorless and exhibit high optical transparency in the visible light spectrum. mdpi.com For example, a semi-aromatic polyimide prepared from 6FpDA and cyclopentanetetracarboxylic dianhydride is transparent above 300 nm, with a transmittance greater than 90%. researchgate.net These properties are critical for applications in flexible displays, optical waveguides, and protective coatings for optical components.

Table 3: Optical Properties of Polyimides Derived from 2,2-bis(4-aminophenyl)hexafluoropropane (6FpDA)

| Dianhydride Monomer | Transmittance | Cutoff Wavelength (λcutoff) | Reference |

|---|---|---|---|

| Terephthaloyl chloride (Aramid) | 91% @ 420 nm | Not specified | mdpi.com |

| Cyclopentanetetracarboxylic dianhydride | >90% @ >300 nm | ~300 nm | researchgate.net |

| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | >80% | Not specified | researchgate.net |

Enhancing Mechanical Properties and Reducing Residual Stress in Polyimide Films

The rigid structure of the 6FpDA monomer contributes to the excellent mechanical properties of the resulting polymers. Polymer films derived from this diamine exhibit high tensile strength and a high elastic modulus, indicating they are both strong and stiff. mdpi.comresearchgate.net For instance, an aramid film prepared from 6FpDA showed a high elastic modulus of 5.07 GPa and a tensile strength of 83.0 MPa. mdpi.com Furthermore, the introduction of the kinked, non-linear structure of 6FpDA can help reduce residual stress in polyimide films, which is a critical factor for improving the reliability and flexibility of electronic devices. researchgate.net

Table 4: Mechanical Properties of Polymers Derived from 2,2-bis(4-aminophenyl)hexafluoropropane (6FpDA)

| Co-Monomer | Polymer Type | Tensile Strength (MPa) | Elastic Modulus (GPa) | Reference |

|---|---|---|---|---|

| Terephthaloyl chloride | Aramid | 83.0 | 5.07 | mdpi.com |

| Various Dianhydrides | Polyimide | 65.6 - 94.9 | 1.6 - 2.8 | researchgate.net |

Applications in Gas Separation Membranes

The increased fractional free volume (FFV) created by the bulky -C(CF3)2- group makes polyimides based on 6FpDA exceptionally well-suited for gas separation membranes. csic.eskpi.ua A higher FFV facilitates the transport of gas molecules through the polymer matrix. These membranes can exhibit both high gas permeability (a measure of flow rate) and good permselectivity (the ability to separate one gas from another). kpi.ua Polyimides containing 6FpDA have shown excellent performance for separating important industrial gas pairs such as CO2/CH4 and O2/N2. kpi.uagoogle.com For example, a polyimide made from 6FpDA and 6FDA dianhydride displayed significantly higher permeabilities for O2 and CO2 compared to conventional polyimides. kpi.ua

Table 5: Gas Separation Performance of a Polyimide Membrane (6FDA-6FpDA)

| Gas Pair | Permeability of More Permeable Gas (Barrer) | Selectivity (α) | Reference |

|---|---|---|---|

| O₂/N₂ | 24 (O₂) | 4.8 | kpi.ua |

| CO₂/CH₄ | 110 (CO₂) | 27 | kpi.ua |

| H₂/CH₄ | 160 (H₂) | 39 | kpi.ua |

Role in Polyimide Composite Materials (e.g., PI/SiO2 nanocomposites)

This compound is a valuable monomer for synthesizing fluorinated polyimides (PIs) used in high-performance composite materials. The integration of these polyimides with inorganic nanoparticles, such as silicon dioxide (SiO2), results in polyimide/SiO2 nanocomposites with enhanced properties suitable for demanding applications like flexible electronics and aerospace components. researchgate.net

The synthesis of PI/SiO2 nanocomposites often involves an in-situ polymerization process. Initially, a polyamic acid (PAA) solution is prepared by reacting a diamine, such as this compound, with a dianhydride like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). Subsequently, a silica (B1680970) precursor is introduced into the PAA solution. The mixture then undergoes thermal imidization, where the PAA is converted into the final polyimide, forming a composite in which SiO2 nanoparticles are dispersed within the PI matrix. researchgate.netrsc.org Another approach is the sol-gel method, where a polyimide membrane is coated with a silica sol, followed by a curing process to form the composite. mdpi.com

The primary role of this compound in these composites is to modify the properties of the polyimide matrix. The presence of the hexafluoroisopropylidene group (-C(CF3)2-) in the polymer backbone disrupts chain packing and reduces intermolecular charge-transfer complexes (CTCs), which typically cause coloration in aromatic polyimides. semanticscholar.org This leads to a polyimide matrix with high optical transparency and a low dielectric constant. semanticscholar.orgresearchgate.net When combined with SiO2 nanoparticles, which also possess a low coefficient of thermal expansion (CTE), the resulting nanocomposites exhibit a synergistic combination of properties. rsc.org

Research on analogous fluorinated PI/SiO2 systems demonstrates that the incorporation of silica nanoparticles into the fluorinated polyimide matrix leads to significant improvements in thermal and mechanical properties. For instance, the CTE of the nanocomposites decreases as the SiO2 content increases, a crucial factor for applications requiring dimensional stability over a range of temperatures. rsc.org Concurrently, mechanical properties such as tensile strength and Young's modulus are often enhanced. researchgate.net

Table 1: Properties of Fluorinated Polyimide/SiO₂ Nanocomposite Films

| Property | Neat Fluorinated PI | PI/SiO₂ (5 wt%) | PI/SiO₂ (10 wt%) | PI/SiO₂ (20 wt%) |

|---|---|---|---|---|

| CTE (×10⁻⁶ °C⁻¹) | 33.9 | 30.8 | 30.6 | 27.8 |

| Tensile Strength (MPa) | 95 | 105 | 112 | 120 |

| Young's Modulus (GPa) | 2.5 | 2.8 | 3.1 | 3.5 |

| Transmittance at 500 nm (%) | >90 | Slightly Reduced | Slightly Reduced | Reduced |

This table presents representative data from studies on fluorinated PI/SiO₂ nanocomposites to illustrate the effect of SiO₂ content. researchgate.netrsc.org

Utilization in Other Polymer Systems (e.g., Polyamides, Polyamideimides)

Beyond polyimides, this compound is a functional monomer for the synthesis of other high-performance polymers, including polyamides and polyamideimides, leveraging its unique fluorine content to enhance polymer properties.

Polyamides: Polyamides are typically synthesized through the polycondensation of a diamine with a dicarboxylic acid or its derivatives, such as a diacid chloride. researchgate.netresearchgate.net In this context, this compound can be reacted with various diacid chlorides to produce fluorinated polyamides. The reaction creates amide linkages (-CO-NH-) forming the polymer backbone. The inclusion of the -C(CF3)2- group from the diamine into the polyamide chain is intended to reduce moisture absorption and improve thermal stability compared to their non-fluorinated aliphatic counterparts like Nylon.

Polyamideimides (PAIs): Polyamideimides are advanced polymers that combine the excellent mechanical strength and melt processability of polyamides with the superior thermal stability of polyimides. wikipedia.org There are two primary commercial routes to synthesize PAIs where a fluorinated diamine like this compound can be utilized:

The Acid Chloride Route: This method involves the condensation of an aromatic diamine with an acid chloride-functional dianhydride, such as trimellitic acid chloride (TMAC). wikipedia.org The amine groups of this compound react with the acid chloride functionality to form the amide bond, while an intermediate amic acid is formed which is later thermally treated to create the imide ring. wikipedia.org

The Diisocyanate Route: This is a common route for PAI coatings and involves reacting a diisocyanate with a dianhydride, like trimellitic anhydride (TMA). wikipedia.org While this route primarily uses diisocyanates, related polymer structures can be achieved using diamines in alternative synthesis pathways.

In both polymer systems, the incorporation of this compound introduces fluorine into the polymer structure, which is a key principle for designing materials with enhanced thermal resistance, chemical inertness, and modified surface and dielectric properties.

Design Principles for Fluorinated Diamines in Polymer Design

The use of fluorinated diamines like this compound in polymer design is guided by several key principles aimed at achieving specific material properties. The introduction of fluorine, particularly in the form of trifluoromethyl (-CF3) groups, has profound effects on the structure-property relationships of polymers. nih.gov

Enhanced Optical Transparency: Aromatic polyimides are often characterized by a deep color due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between the electron-donating diamine and the electron-accepting dianhydride moieties. semanticscholar.org The incorporation of bulky, electron-withdrawing -CF3 groups, as found in this compound, effectively suppresses the formation of these CTCs. semanticscholar.org It achieves this by increasing the distance between polymer chains and reducing the electron-donating capacity of the diamine, leading to polyimides that are essentially colorless and highly transparent in the visible light spectrum. mdpi.com

Improved Thermal Stability and Solubility: The strong carbon-fluorine (C-F) bond imparts high thermal stability to fluorinated polymers. Polyimides derived from fluorinated diamines generally maintain high glass transition temperatures (Tg) and thermal decomposition temperatures. mdpi.comkpi.ua Furthermore, the disruption of regular chain packing by the bulky -CF3 groups can improve the solubility of otherwise intractable polymers in organic solvents, which facilitates processing.

Increased Hydrophobicity and Gas Permeability: The low surface energy of fluorine-containing segments leads to polymers with increased hydrophobicity (water repellency). The increase in fractional free volume not only lowers the dielectric constant but also enhances the gas permeability of the polymer membranes, a property that is leveraged in gas separation applications.

Table 2: Influence of Fluorinated Groups on Polymer Properties

| Structural Feature | Primary Effect | Resulting Property Change |

|---|---|---|

| High Electronegativity of Fluorine | Lowers molecular polarizability researchgate.net | Reduction in Dielectric Constant (Dk) & Refractive Index |

| Bulky -CF₃ Groups | Increases free volume, hinders chain packing semanticscholar.org | Lower Dk, Enhanced Optical Transparency, Increased Gas Permeability, Improved Solubility |

| Strong C-F Bond Energy | High bond dissociation energy | Excellent Thermal Stability kpi.ua |

| Low Surface Energy | Reduces surface tension | Increased Hydrophobicity, Low Coefficient of Friction |

Emerging Research Directions and Advanced Applications

Supramolecular Chemistry and Ligand Design using 2,2-Diaminohexafluoropropane Scaffolds

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces, such as hydrogen bonding, metal coordination, and hydrophobic forces. nih.gov Ligands, which are molecules that bind to a central metal atom to form a coordination complex, are fundamental building blocks in the construction of these supramolecular assemblies. ijpcbs.comsavemyexams.com

The this compound molecule presents a compelling scaffold for ligand design. The two primary amine groups attached to the same carbon atom can act as a bidentate chelate, forming a stable four-membered ring with a metal ion. This chelation is a common feature in the design of stable metal complexes. ijpcbs.comlibretexts.org The condensation of the diamine with aldehydes or ketones can form Schiff base ligands, a versatile class of compounds known for their ability to coordinate with a wide range of metal ions. libretexts.orgdergipark.org.trekb.eg

The incorporation of the hexafluoroisopropylidene group, -C(CF₃)₂, is expected to impart several key properties to the resulting ligands and their supramolecular structures:

Electronic Effects : The strong electron-withdrawing nature of the two trifluoromethyl groups can significantly influence the electron density on the coordinating nitrogen atoms. This modulation can alter the binding affinity and redox properties of the resulting metal complexes.

Steric Influence : The bulky CF₃ groups can create specific steric environments around a metal center, potentially controlling the coordination geometry, influencing the accessibility of the metal for further reactions, and forming specific pockets for molecular recognition.

Intermolecular Interactions : Fluorinated segments are known to participate in unique non-covalent interactions, including fluorine-fluorine and C-H···F hydrogen bonds, which can be exploited to direct the self-assembly of complex supramolecular architectures.

While the synthesis of Schiff bases from various fluorinated amines and their subsequent use in creating metal complexes is a known strategy in coordination chemistry d-nb.infonih.gov, specific research detailing the synthesis of discrete supramolecular structures or metal-organic frameworks from this compound-derived ligands is not widely reported in publicly available literature. However, based on established principles, the compound holds potential for creating novel ligands for applications in catalysis, molecular sensing, and the development of advanced materials.

| Parameter | Description | Anticipated Influence of this compound Scaffold |

| Coordination Geometry | The spatial arrangement of ligands around a central metal ion (e.g., tetrahedral, square planar, octahedral). libretexts.org | The bulky C(CF₃)₂ group may sterically favor less crowded geometries or enforce specific coordination angles. |

| Metal-Ligand Bond Lengths | The distance between the central metal ion and the coordinating nitrogen atoms of the ligand. | The electron-withdrawing CF₃ groups could slightly lengthen the M-N bonds by reducing the nitrogen atoms' basicity. |

| Complex Stability Constant (log K) | A measure of the strength of the interaction between the ligand and the metal ion in solution. | May be influenced by a combination of the chelate effect (enhancing stability) and electronic withdrawing effects (potentially reducing stability). |

| Redox Potential | The potential at which the metal center undergoes oxidation or reduction. | The strong inductive effect of the CF₃ groups would likely make the metal center harder to oxidize (anodic shift in potential). |

| Supramolecular Assembly | The formation of higher-order structures through non-covalent interactions between individual metal-ligand complexes. | Fluorine-fluorine or C-H···F interactions could serve as directional forces to guide the self-assembly process into specific architectures. |

Table 1. Hypothetical research findings for supramolecular complexes derived from this compound-based ligands. This table outlines the key parameters that would be investigated to characterize such novel compounds.

Integration in Advanced Analytical Methodologies (as a reagent or derivatizing agent)

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique. researchgate.netgcms.cz For gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of polar analytes, or to enhance their detectability. researchgate.netsigmaaldrich.com

Amines are common derivatizing agents, particularly for the analysis of compounds containing carbonyl groups (aldehydes and ketones). The reaction between an amine and a carbonyl forms an imine (Schiff base), which is often more volatile and thermally stable than the original analyte. gcms.cz Given its gem-diamine structure, this compound could theoretically be used as a derivatizing agent to react with two equivalents of a carbonyl-containing analyte or to bridge two different molecules.

The key advantage of using a fluorinated reagent like this compound for derivatization lies in the potential for enhanced detection. The presence of six fluorine atoms in the derivative could significantly improve the response of an electron capture detector (ECD), a highly sensitive detector used in GC that is particularly responsive to halogenated compounds. This could enable the ultra-trace analysis of specific aldehydes or ketones.

Despite this theoretical potential, there is a lack of specific published methods detailing the use of this compound as a derivatizing agent for analytical purposes. The development of such a method would require careful optimization of reaction conditions to ensure a rapid, quantitative, and reproducible conversion of the analyte to its derivative.

| Parameter | Description | Considerations for this compound |

| Reaction Solvent | The medium in which the derivatization reaction is carried out. | Must be inert to both the reagent and analyte and allow for efficient reaction. Aprotic solvents like acetonitrile (B52724) or toluene (B28343) are common. |

| Reaction Temperature (°C) | The temperature at which the sample is heated to facilitate the derivatization. | Optimization is needed to ensure complete reaction without causing degradation of the analyte or the derivative. |

| Reaction Time (min) | The duration required for the derivatization reaction to reach completion. | Should be minimized for high-throughput analysis while ensuring quantitative conversion. |

| Catalyst | A substance added to increase the rate of the derivatization reaction. | An acid catalyst is typically required for Schiff base formation. core.ac.uk |

| GC Column Phase | The stationary phase within the gas chromatography column used for separation. | A non-polar or mid-polarity phase would likely be required to separate the fluorinated derivatives. thermofisher.com |

| Detector | The device used to detect the analyte as it elutes from the GC column. | An Electron Capture Detector (ECD) or Mass Spectrometer (MS) would be ideal for detecting the highly fluorinated derivative. researchgate.net |

Table 2. Typical experimental parameters to be optimized for an analytical method using this compound as a hypothetical derivatizing agent in gas chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.